molecular formula C10H6N4O B12823483 5-(1H-Imidazole-1-carbonyl)picolinonitrile

5-(1H-Imidazole-1-carbonyl)picolinonitrile

Cat. No.: B12823483
M. Wt: 198.18 g/mol
InChI Key: LJLFQEWYGDBLFX-UHFFFAOYSA-N
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Description

5-(1H-Imidazole-1-carbonyl)picolinonitrile is a heterocyclic organic compound featuring both an imidazole and a picolinonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1H-Imidazole-1-carbonyl)picolinonitrile typically involves the following steps:

    Formation of Imidazole Ring: The imidazole ring can be synthesized via the cyclization of amido-nitriles under mild conditions.

    Coupling with Picolinonitrile: The imidazole derivative is then coupled with picolinonitrile using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(1H-Imidazole-1-carbonyl)picolinonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and as a ligand in the development of new drugs. Its imidazole moiety is known to interact with various biological targets, including enzymes and receptors.

Medicine

Medically, derivatives of this compound are investigated for their potential as therapeutic agents. The imidazole ring is a common pharmacophore in many drugs, contributing to the compound’s potential efficacy in treating various diseases.

Industry

In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 5-(1H-Imidazole-1-carbonyl)picolinonitrile involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the nitrile group can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-imidazole-5-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a nitrile.

    1-(1H-Imidazole-1-carbonyl)piperidin-4-yl)-1H-imidazo[4,5-b]pyridin-2(3H)-one: Contains an imidazole and a pyridine ring, similar to the picolinonitrile moiety.

Uniqueness

5-(1H-Imidazole-1-carbonyl)picolinonitrile is unique due to the presence of both an imidazole and a picolinonitrile moiety, which allows for a wide range of chemical reactions and applications. Its dual functionality makes it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C10H6N4O

Molecular Weight

198.18 g/mol

IUPAC Name

5-(imidazole-1-carbonyl)pyridine-2-carbonitrile

InChI

InChI=1S/C10H6N4O/c11-5-9-2-1-8(6-13-9)10(15)14-4-3-12-7-14/h1-4,6-7H

InChI Key

LJLFQEWYGDBLFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C(=O)N2C=CN=C2)C#N

Origin of Product

United States

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